

ZM-306416 Hydrochloride: A Comparative Guide to Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: ZM-306416 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **ZM-306416 hydrochloride**, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptors. The information presented herein is intended to assist researchers in evaluating its potential applications and in the design of future investigations.

Overview of ZM-306416 Hydrochloride

ZM-306416 hydrochloride is a small molecule inhibitor primarily targeting the VEGF receptor tyrosine kinases, which are crucial mediators of angiogenesis, the formation of new blood vessels. Its activity against these receptors makes it a valuable tool for studying angiogenesis-dependent processes and a potential candidate for therapeutic development in diseases characterized by excessive vascularization, such as cancer.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor across the human kinome is a critical determinant of its utility and potential off-target effects. **ZM-306416 hydrochloride** has been characterized against a panel of kinases, revealing a primary affinity for VEGFRs, coupled with activity against other notable kinases.

Kinase Target	IC50 (nM)	Reference
VEGFR-2 (KDR)	100	[1][2]
VEGFR-1 (Flt)	2000	[1][2]
VEGFR-1 (Flt)	330	[3]
EGFR	<10	[1][2][3]
Src	330	[3]
Abl	1300	[1][3]

Note: Variations in reported IC50 values may arise from different assay conditions and methodologies. It is noteworthy that while primarily targeting VEGFRs, **ZM-306416 hydrochloride** also exhibits potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This polypharmacology should be a key consideration in experimental design and data interpretation. One study has also indicated that ZM-306416 is over 3-fold more selective for VEGFRs compared to Fibroblast Growth Factor Receptor 1 (FGFR-1), although specific IC50 data for FGFR-1 was not provided.

Experimental Protocols

The following is a summary of the likely methodologies employed for determining the kinase inhibitory activity of **ZM-306416 hydrochloride**, based on standard practices in the field and information from the primary literature.

In Vitro Kinase Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against a specific kinase is a radiometric or luminescence-based assay.

1. Reagents and Materials:

- Recombinant human kinase (e.g., KDR, Flt, EGFR)
- Kinase-specific substrate (e.g., a synthetic peptide)

- ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ - ^{32}P]ATP) for radiometric assays or unlabeled ATP for luminescence-based assays (like ADP-Glo™)
- **ZM-306416 hydrochloride**, serially diluted
- Kinase reaction buffer (typically containing MgCl_2 , MnCl_2 , DTT, and a buffering agent like HEPES)
- 96- or 384-well assay plates
- Phosphocellulose filter mats or similar for radiometric assays
- Scintillation counter or luminescence plate reader

2. Assay Procedure (Radiometric Example):

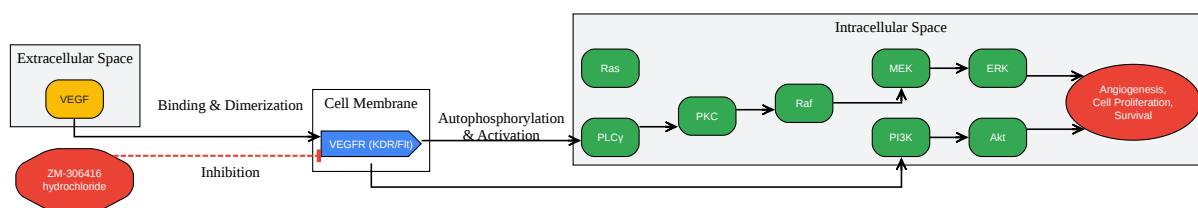
- The kinase, substrate, and varying concentrations of **ZM-306416 hydrochloride** (or vehicle control) are pre-incubated in the kinase reaction buffer in the wells of an assay plate.
- The kinase reaction is initiated by the addition of a mixture of cold and [γ - ^{32}P]ATP.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
- An aliquot of the reaction mixture is spotted onto a phosphocellulose filter mat.
- The filter mat is washed extensively to remove unincorporated [γ - ^{32}P]ATP.
- The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.
- IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental approach, the following diagrams have been generated using the DOT language.

VEGF Signaling Pathway

The diagram below illustrates the simplified signaling cascade initiated by the binding of VEGF to its receptors, leading to downstream cellular responses.

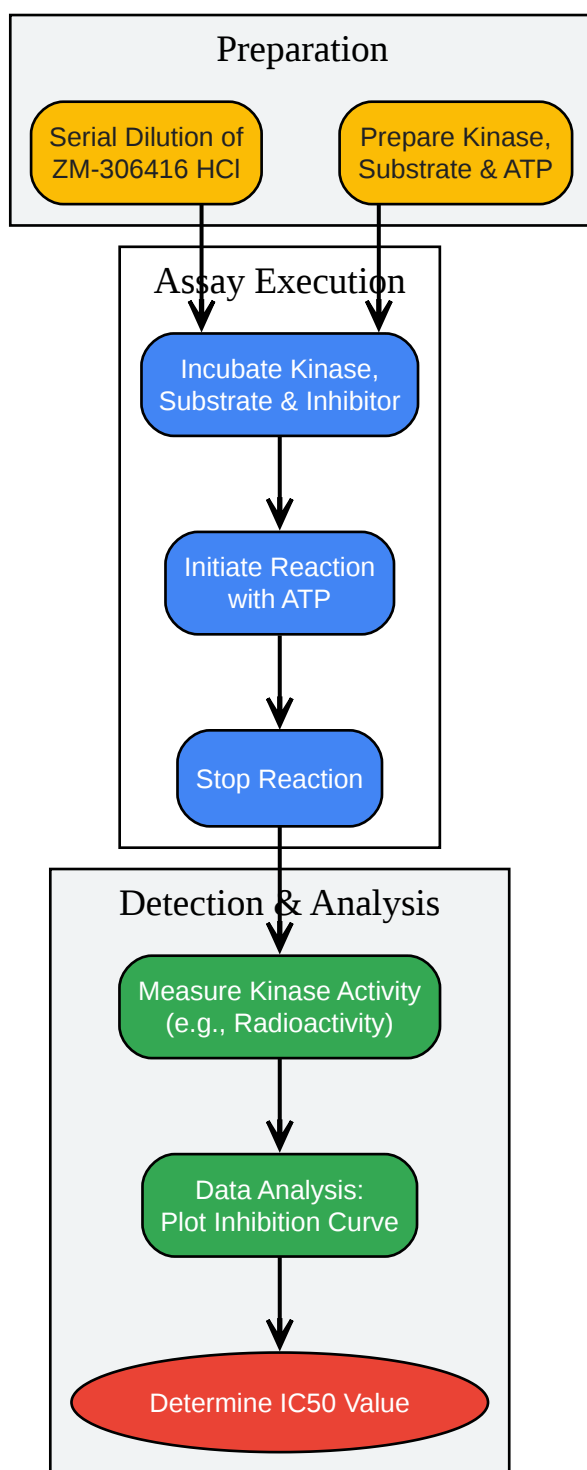


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Caption: Simplified VEGF signaling pathway and the inhibitory action of **ZM-306416 hydrochloride**.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor.



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Caption: A generalized workflow for determining the IC₅₀ of a kinase inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
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